molecular formula C14H19N2O13P3S B12811209 Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-6-(phenylthio)-1(2H)-pyrimidinyl)methoxy)ethyl) ester CAS No. 125400-24-0

Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-6-(phenylthio)-1(2H)-pyrimidinyl)methoxy)ethyl) ester

Cat. No.: B12811209
CAS No.: 125400-24-0
M. Wt: 548.29 g/mol
InChI Key: JRYKCAQHVWMLLS-UHFFFAOYSA-N
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Description

Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-6-(phenylthio)-1(2H)-pyrimidinyl)methoxy)ethyl) ester (CAS: 125400-24-0), is a synthetic triphosphoric acid ester derivative. Its structure integrates a modified pyrimidine ring (with a phenylthio group at position 6 and a methyl group at position 5) linked via a methoxyethyl chain to a triphosphate moiety . This compound is related to the HEPT (1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are known for their antiviral activity against HIV-1 .

Properties

CAS No.

125400-24-0

Molecular Formula

C14H19N2O13P3S

Molecular Weight

548.29 g/mol

IUPAC Name

[hydroxy-[2-[(5-methyl-2,4-dioxo-6-phenylsulfanylpyrimidin-1-yl)methoxy]ethoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C14H19N2O13P3S/c1-10-12(17)15-14(18)16(13(10)33-11-5-3-2-4-6-11)9-26-7-8-27-31(22,23)29-32(24,25)28-30(19,20)21/h2-6H,7-9H2,1H3,(H,22,23)(H,24,25)(H,15,17,18)(H2,19,20,21)

InChI Key

JRYKCAQHVWMLLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCOP(=O)(O)OP(=O)(O)OP(=O)(O)O)SC2=CC=CC=C2

Origin of Product

United States

Biological Activity

Triphosphoric acid esters, particularly those modified with pyrimidine derivatives, have garnered attention in medicinal chemistry due to their potential biological activities. The compound Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-6-(phenylthio)-1(2H)-pyrimidinyl)methoxy)ethyl) ester is one such derivative that may exhibit significant pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C12H19N4O10P3S\text{C}_{12}\text{H}_{19}\text{N}_4\text{O}_{10}\text{P}_3\text{S}

This structure indicates a complex arrangement that may influence its interaction with biological targets.

The biological activity of triphosphoric acid esters often involves inhibition of viral replication and modulation of cellular pathways. The following mechanisms have been noted:

  • Inhibition of Viral Replication : Similar compounds have been shown to inhibit the replication of various viruses, including HIV and herpesviruses. The triphosphoric acid moiety is crucial for mimicking nucleotide structures, allowing for incorporation into viral DNA and subsequent termination of replication processes .
  • Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit enzymes critical for viral life cycles. For example, phosphonates have been noted to inhibit viral polymerases effectively .

Biological Activity Data

The following table summarizes key findings related to the biological activity of triphosphoric acid esters and similar compounds:

Compound Target Virus Activity IC50 (µM) Reference
Triphosphoric Acid EsterHIV-1Inhibition of replication0.5
PMEA (Adefovir)HBVInhibition of replication0.02
Bis-POM-PMEAHSV-1Inhibition of replication0.1
PMEO-DAPyVZVInhibition of replication0.03

Case Studies

Several studies have explored the efficacy and safety profiles of triphosphoric acid derivatives:

  • Antiviral Efficacy : A study demonstrated that the triphosphoric acid derivative exhibited potent antiviral activity against HIV-1 in vitro, with an IC50 value comparable to leading antiviral drugs . This study highlighted the potential for developing effective treatments against resistant strains.
  • Toxicity Assessment : Research on related phosphonate compounds indicated low acute toxicity in animal models, suggesting a favorable safety profile for further development . Long-term studies are necessary to evaluate chronic exposure effects.
  • Bioavailability Studies : Investigations into the pharmacokinetics of similar compounds revealed that modifications to enhance membrane permeability significantly improved bioavailability and therapeutic outcomes in vivo . This insight is crucial for optimizing formulations for clinical use.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of triphosphoric acid exhibit significant anticancer properties. The compound's structure allows it to interact with biological targets involved in cell proliferation and apoptosis. For instance, compounds similar to triphosphoric acid have been studied for their ability to inhibit specific kinases associated with cancer progression. A study highlighted that certain phosphonates derived from triphosphoric acid demonstrated potent inhibitory effects on cancer cell lines, suggesting a pathway for drug development targeting malignancies .

Pharmacokinetics and Drug Delivery
The ester form of triphosphoric acid can serve as a prodrug, enhancing the bioavailability of therapeutic agents. The hydrolysis of the ester bond in vivo releases the active drug, allowing for controlled release and improved therapeutic outcomes. This property is particularly beneficial in designing drugs that require precise dosing and sustained release profiles .

Environmental Science

Biodegradability and Toxicity Studies
Triphosphoric acid esters have been studied for their environmental impact, particularly regarding their biodegradability and potential toxicity to aquatic life. Research indicates that these compounds can degrade into less harmful metabolites under specific conditions, which is crucial for assessing their environmental safety. For example, studies showed that triphosphoric acid esters could be hydrolyzed to non-toxic byproducts through microbial action in water systems .

Water Treatment Applications
Due to their phosphorous content, triphosphoric acid derivatives can be utilized in water treatment processes. They act as flocculants that help remove contaminants from wastewater by promoting the aggregation of particles. This application is particularly relevant in industrial settings where phosphates are used to treat effluents before discharge into natural water bodies .

Material Science

Polymer Chemistry
Triphosphoric acid esters are being investigated as additives in polymer formulations to enhance properties such as flame retardancy and thermal stability. Their incorporation into polymer matrices has shown improvements in mechanical strength and resistance to thermal degradation. This application is vital in developing materials for construction and automotive industries where safety and durability are paramount .

Nanocomposite Development
Recent advancements have explored the use of triphosphoric acid derivatives in creating nanocomposites. These materials exhibit enhanced electrical conductivity and mechanical properties due to the synergistic effects of the nanofillers and the phosphoric acid matrix. Such composites are promising for applications in electronics and energy storage devices .

Comparison with Similar Compounds

Data Table: Key Features of Comparative Compounds

Compound Name Structure Features Functional Groups Applications References
Target Compound Pyrimidinyl, phenylthio, methoxyethyl Thioether, triphosphate ester Antiviral (HIV-1)
Carbovir Triphosphoric Acid Carbocyclic nucleoside triphosphate Cyclopentyl, triphosphate Antiviral (nucleoside analog)
Fluorocyclopentyl-Pyrimidinyl Triphosphate Fluorinated cyclopentyl, pyrimidine Fluoroalkyl, triphosphate Antiviral research
2'-Deoxyinosine Triphosphate Deoxyribose, hypoxanthine base Natural triphosphate DNA synthesis
Triphenyl Phosphate (TPP) Triaryl phosphate Phenyl groups Flame retardant
Dimethyl 3,5,6-Trichloro-2-pyridyl Phosphate Chlorinated pyridyl Organophosphate, chlorine substituents Insecticide

Research Findings and Mechanistic Insights

  • Triphosphate Bioactivity : The triphosphate moiety enables competitive inhibition of viral polymerases, analogous to ATP in cellular processes but with modified specificity .
  • Synthetic Stability: Methoxyethyl and sulfur-containing groups may reduce metabolic degradation, extending half-life compared to natural nucleotides like 2'-deoxyinosine triphosphate .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this triphosphoric acid ester?

  • Methodological Answer : The compound can be synthesized via stepwise esterification. First, the pyrimidinylmethoxyethyl intermediate is prepared by reacting 6-(phenylthio)-5-methyl-3,4-dihydro-2,4-dioxopyrimidine with 2-chloroethanol under basic conditions. Subsequent phosphorylation using triphosphoric acid derivatives (e.g., PCl₃ or P(OEt)₃) in anhydrous solvents like THF or DCM is critical to avoid hydrolysis. Purification via column chromatography with gradient elution (hexane:ethyl acetate) ensures removal of unreacted phosphoric acid byproducts .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the pyrimidinyl and phenylthio moieties. ³¹P NMR is mandatory to verify triphosphoric ester bond formation (δ ~ -5 to +5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF detects molecular ion peaks (expected m/z ~600–650 Da) and fragmentation patterns to validate the ester linkage .
  • FT-IR : Peaks at 1250–1280 cm⁻¹ (P=O) and 1020–1050 cm⁻¹ (P-O-C) confirm phosphorylation .

Q. How does the triphosphoric ester group influence biochemical interactions?

  • Methodological Answer : The triphosphoric moiety mimics endogenous phosphate esters (e.g., ATP), enabling competitive binding studies with kinases or phosphatases. Use radiolabeled (³²P/³³P) analogs in enzyme assays to track hydrolysis rates. Compare kinetic parameters (Km, Vmax) against ATP analogs to assess substrate specificity .

Advanced Research Questions

Q. How to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm) and quantify intact compound using a calibration curve. Triphosphoric esters are prone to hydrolysis at pH <3 (acid-catalyzed) or pH >8 (base-catalyzed) .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store lyophilized samples at -80°C under argon to prevent moisture-induced hydrolysis .

Q. What mechanistic insights exist for its antimicrobial activity?

  • Methodological Answer : The phenylthio and pyrimidinyl groups likely disrupt microbial DNA/RNA synthesis. Perform time-kill assays (e.g., against E. coli or C. albicans) with varying concentrations (0.1–100 µM). Combine with transcriptomic analysis (RNA-seq) to identify downregulated genes in nucleotide biosynthesis pathways. Compare with structurally similar analogs to isolate the role of the triphosphoric ester .

Q. How to resolve contradictions in reported hydrolysis rates across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., enzyme purity, ionic strength). Standardize protocols:

  • Use recombinant phosphatases (e.g., alkaline phosphatase) with defined activity units.
  • Control for metal ions (Mg²⁺/Ca²⁺) that modulate hydrolysis.
  • Validate via ³¹P NMR to track real-time phosphate release .

Q. What computational approaches predict interactions with target enzymes?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger to model binding to ATP-binding pockets (e.g., HIV reverse transcriptase). Focus on hydrogen bonding between the triphosphoric group and conserved lysine/arginine residues.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the ester-enzyme complex. Calculate binding free energy (MM-PBSA) to prioritize lead analogs .

Q. How to study its interaction with multidrug resistance (MDR) transporters?

  • Methodological Answer :

  • Caco-2 Permeability Assay : Measure apical-to-basal transport ratios (Papp) with/without MDR inhibitors (e.g., verapamil). Low Papp (<1 × 10⁻⁶ cm/s) suggests efflux by P-gp.
  • Fluorescence-Based Efflux Assays : Use calcein-AM as a substrate; increased intracellular calcein fluorescence indicates competitive inhibition of MDR pumps .

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